

A Technical Guide to Coumarin 500: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Coumarin 500

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Coumarin 500**, a fluorescent dye belonging to the 7-aminocoumarin class.[1] Coumarins, a group of benzopyrone compounds, are prevalent in nature and are recognized as a "privileged structure" in medicinal chemistry due to their wide array of biological activities.[2][3] **Coumarin 500**, specifically, is valued in research for its distinct photophysical properties and serves as a representative model for the broader applications of this chemical family in drug discovery and molecular probing.[4]

Chemical Identity and Structure

Coumarin 500, systematically known as 7-(ethylamino)-4-(trifluoromethyl)chromen-2-one, is a synthetic organic compound.[1] It is characterized by a benzopyrone core substituted with an ethylamino group at the 7-position, which acts as an electron-donating group, and a trifluoromethyl group at the 4-position, an electron-withdrawing group. This substitution pattern is crucial for its intramolecular charge transfer (ICT) characteristics, which heavily influence its fluorescent properties.[4]

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Properties

The properties of **Coumarin 500** make it a versatile tool, particularly as a laser dye and fluorescent probe.^[4]^[5] Its appearance is typically as yellow crystals or powder.^[1]^[6] The key quantitative properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	7-(ethylamino)-4-(trifluoromethyl)chromen-2-one	^[1]
Synonyms	C500, 7-Ethylamino-4-trifluoromethylcoumarin	^[1] ^[5]
CAS Number	52840-38-7	^[1] ^[5]
Molecular Formula	C ₁₂ H ₁₀ F ₃ NO ₂	^[1] ^[5]
Molecular Weight	257.21 g/mol	^[1] ^[5]
Appearance	Yellow needles or fluffy crystalline powder	^[5] ^[6]
Absorption Max (λ_{max})	~390 nm (in Methanol)	^[5]
Emission Max (λ_{max})	~495 nm (in Ethanol)	^[5]
Fluorescence Quantum Yield (Φ_f)	~0.68 (in Methanol)	^[5]
Lasing Range	480 - 570 nm (Solvent/Pump dependent)	^[5]

The significant Stokes' shift (the difference between absorption and emission maxima) and high fluorescence quantum yield are indicative of a molecule that efficiently emits light, making it an excellent fluorophore.^[4] The photophysical properties are highly sensitive to solvent polarity due to the compound's strong intramolecular charge transfer (ICT) character in its excited state.^[4]

Synthesis and Experimental Protocols

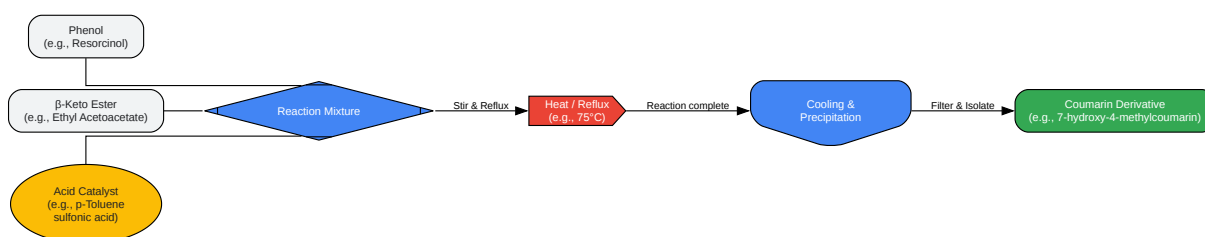
While the direct synthesis of **Coumarin 500** is a multi-step process, the foundational coumarin scaffold is commonly synthesized via methods like the Pechmann condensation.^[7]

Understanding these core synthetic routes is valuable for researchers interested in creating novel derivatives.

Logical Workflow: Pechmann Condensation for Coumarin Core Synthesis

The following diagram illustrates the general workflow for the Pechmann condensation, a common method for synthesizing the coumarin core structure from a phenol and a β -keto ester.

[7]



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A generalized workflow for the Pechmann condensation reaction.

Experimental Protocol: Synthesis of a 7-Hydroxycoumarin Derivative[7]

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin, a foundational structure for many fluorescent probes.

- **Reactant Preparation:** In a three-necked flask, combine resorcinol (0.10 mol), ethyl acetoacetate (0.10 mol), and a catalytic amount of p-toluene sulfonic acid (0.003 mol).[7]
- **Reaction:** Stir the mixture and heat it under reflux at approximately 75°C.[7] The reaction is monitored until the solution turns light yellow.

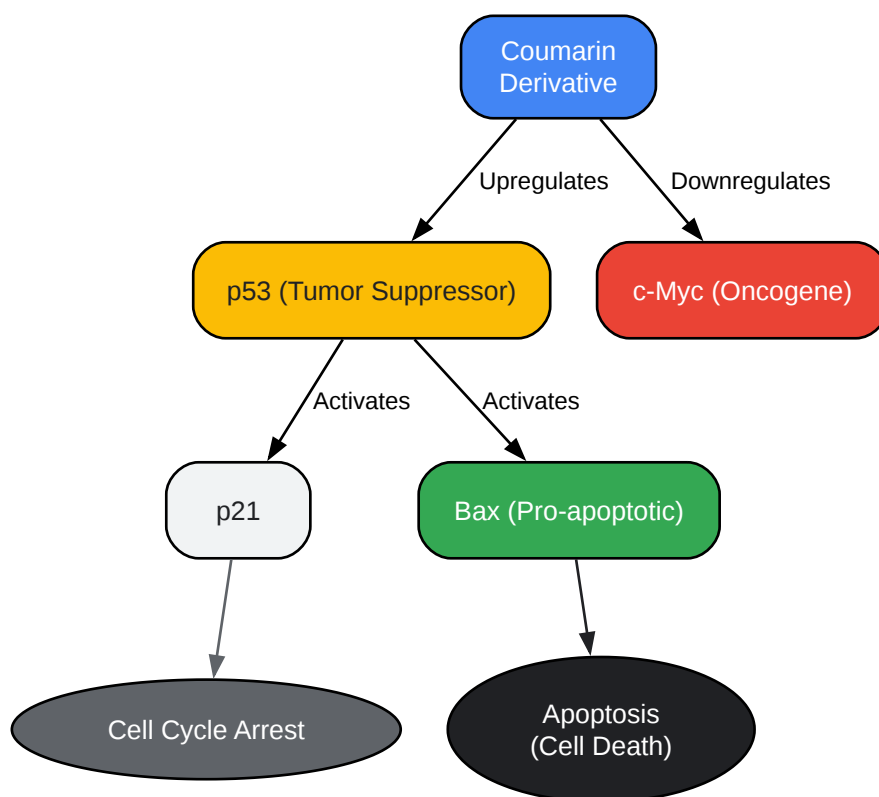
- Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.[7]
- Purification: Filter the solid precipitate from the solution. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development and Research

The coumarin scaffold is a cornerstone in drug discovery, with derivatives approved for clinical use as anticoagulants (e.g., warfarin) and for treating conditions like vitiligo and prostate cancer.[8][9] Their biological activities are diverse, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][8][9]

Signaling Pathway: Coumarin-Induced Apoptosis in Cancer Cells

Many coumarin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). They can modulate key regulatory proteins in apoptotic signaling pathways.[8]



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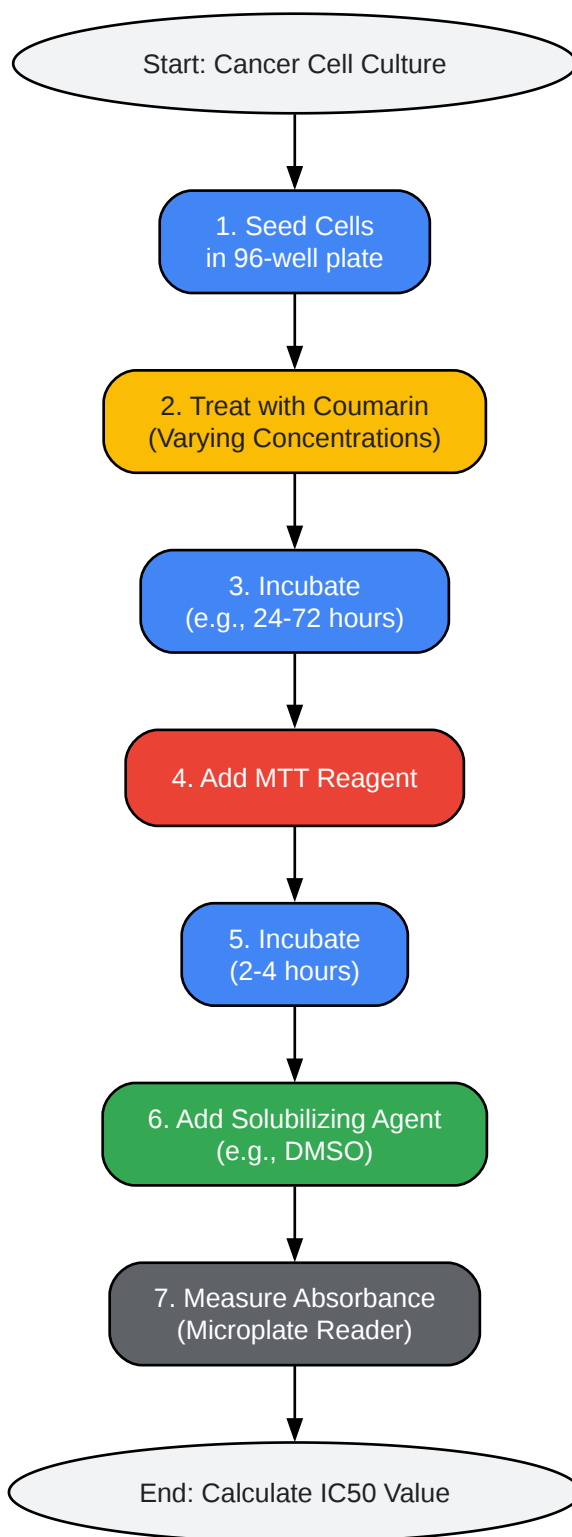
Modulation of apoptotic pathways by coumarin derivatives.[8]

Key Experimental Protocols in Drug Discovery

Coumarin derivatives are frequently evaluated for their therapeutic potential using a variety of in vitro assays. The following protocols are standard methods for assessing biological activity.

Workflow: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screening tool for evaluating the cytotoxic potential of compounds against cancer cell lines.[3]



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Standard workflow for an MTT-based cytotoxicity assay.[3]

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)[3]

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of a coumarin compound.
- **Materials:** Selected cancer cell lines, complete growth medium, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL), and Dimethyl sulfoxide (DMSO).
- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with a serial dilution of the coumarin compound. Include a vehicle control (e.g., DMSO) and an untreated control.
- **Incubation:** Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC_{50} value.

Protocol 2: Inhibition of Protein Denaturation Assay[3]

- **Objective:** To screen for anti-inflammatory properties by evaluating the ability of a compound to prevent heat-induced protein denaturation.
- **Materials:** Bovine Serum Albumin (BSA, 5% solution), coumarin compounds, a standard anti-inflammatory drug (e.g., Diclofenac Sodium), and PBS (pH 6.4).
- **Reaction Mixture:** Prepare a reaction mixture containing 0.2 mL of BSA solution and 2.8 mL of PBS.

- **Compound Addition:** Add the test coumarin compounds to the reaction mixture at various final concentrations. Prepare a positive control with the standard drug and a negative control with only the BSA/PBS mixture.
- **Denaturation:** Incubate the mixtures at 37°C for 20 minutes, then induce denaturation by heating at 72°C in a water bath for 5 minutes.[3]
- **Measurement:** After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
- **Analysis:** Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Protocol 3: Fluorimetric Measurement of Hydroxyl Radicals (ROS Detection)[10][11]

- **Objective:** To quantify the generation of hydroxyl radicals ($\bullet\text{OH}$), a type of reactive oxygen species (ROS), using a coumarin-based probe.
- **Materials:** A suitable probe like coumarin-3-carboxylic acid, test samples/system capable of generating ROS, and a spectrofluorometer.
- **Sample Preparation:** Prepare an aqueous solution of the coumarin probe. Place test samples (e.g., materials suspected of generating ROS) into vials containing the probe solution.[10]
- **Incubation:** Incubate the vials under conditions that promote ROS generation (e.g., at 80°C for 120 minutes, or upon exposure to specific stimuli).[10]
- **Measurement:** After incubation, adjust the pH of the medium if necessary (e.g., to 8.5) and transfer the solution to a cuvette.[10]
- **Fluorescence Reading:** Measure the fluorescence intensity using a spectrofluorometer. The reaction between $\bullet\text{OH}$ and the probe (e.g., coumarin-3-carboxylic acid) generates a highly fluorescent product (e.g., 7-hydroxycoumarin-3-carboxylic acid).[10] For this product, typical excitation and emission wavelengths are ~400 nm and ~450 nm, respectively.[10]

- Quantification: Correlate the fluorescence intensity to the concentration of hydroxyl radicals generated by comparing it against a standard curve of the fluorescent product.

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